Doxacurium chloride

Overview

Description

Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent (NMBA) belonging to the benzylisoquinolinium diester class. It competitively antagonizes acetylcholine at nicotinic receptors, inducing skeletal muscle relaxation during surgery or mechanical ventilation . Its potency (ED95: 0.025–0.03 mg/kg) exceeds that of older agents like pancuronium, with a duration of action averaging 100–160 minutes at standard doses (0.05–0.08 mg/kg) . Notably, doxacurium exhibits minimal cardiovascular side effects, making it advantageous for patients with cardiac comorbidities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Doxacurium chloride is synthesized through a series of chemical reactions involving the esterification of succinic acid with specific isoquinolinium derivatives. The process involves the following steps:

Esterification: Succinic acid is esterified with 3-(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)methyl-3,4-dihydro-1H-isoquinolin-2-yl) propanol under acidic conditions.

Quaternization: The resulting ester is then quaternized with methyl chloride to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process is carried out in controlled environments to ensure the consistency and quality of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can occur at the isoquinolinium rings, converting them to tetrahydroisoquinolines.

Substitution: Nucleophilic substitution reactions can take place at the quaternary ammonium centers, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Tetrahydroisoquinolines.

Substitution: Various substituted isoquinolinium derivatives.

Scientific Research Applications

Clinical Applications

1. General Anesthesia

Doxacurium chloride is primarily used as an adjunct to general anesthesia. It facilitates endotracheal intubation and mechanical ventilation by providing skeletal muscle relaxation, which is crucial during surgeries that require complete muscle paralysis .

2. Neuromuscular Blockade Reversal

The neuromuscular block induced by doxacurium can be effectively reversed using anticholinesterase agents such as neostigmine. This property allows for controlled recovery from muscle paralysis, which is essential in postoperative care .

3. Pediatric Anesthesia

Research has shown that doxacurium is effective in pediatric populations as well. A study involving children under halothane-nitrous oxide-oxygen anesthesia demonstrated significant neuromuscular blockade with manageable recovery times, indicating its safety and efficacy in younger patients .

Pharmacokinetics and Dynamics

This compound exhibits unique pharmacokinetic properties, including dual elimination pathways—renal and hepatobiliary. Studies have indicated that the drug undergoes slow hydrolysis by plasma cholinesterase, which contributes to its prolonged action compared to other neuromuscular blockers .

The pharmacodynamics of doxacurium reveal that maximum twitch depression occurs similarly across different age groups, although the onset time may vary significantly between the elderly and younger patients .

Table 1: Summary of Clinical Studies on this compound

Advantages Over Other Neuromuscular Blockers

This compound presents several advantages compared to traditional neuromuscular blockers:

- Long Duration : Its long-acting nature reduces the frequency of dosing required during lengthy surgical procedures.

- Minimal Cardiovascular Effects : Unlike some other agents, doxacurium does not significantly affect heart rate or blood pressure, making it safer for patients with cardiovascular concerns .

- Reversibility : The ability to reverse its effects quickly with anticholinesterase agents enhances patient safety during recovery from anesthesia .

Mechanism of Action

Doxacurium chloride exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, thereby antagonizing the action of acetylcholine. This results in a block of neuromuscular transmission, leading to muscle relaxation. The action is antagonized by acetylcholinesterase inhibitors such as neostigmine .

Comparison with Similar Compounds

Pharmacodynamic Comparison with Similar Compounds

Table 1: Key Pharmacodynamic Properties of NMBAs

| Compound | Class | ED95 (mg/kg) | Onset (min) | Duration (min) | Potency vs. Doxacurium |

|---|---|---|---|---|---|

| Doxacurium chloride | Benzylisoquinolinium | 0.025–0.03 | 5–10 | 100–160 | Reference |

| Pancuronium | Aminosteroid | 0.07 | 3–5 | 90–120 | 2.5–3x less potent |

| Atracurium | Benzylisoquinolinium | 0.2–0.25 | 2–3 | 30–60 | 8–10x less potent |

| Cisatracurium | Benzylisoquinolinium | 0.05 | 2–3 | 45–75 | Similar potency |

| Vecuronium | Aminosteroid | 0.04–0.05 | 2–3 | 30–60 | 1.3–1.6x less potent |

| Rocuronium | Aminosteroid | 0.3–0.6 | 1–2 | 30–60 | 10–20x less potent |

Key Findings :

- Potency : Doxacurium is 2.5–3x more potent than pancuronium and 8–10x more potent than atracurium .

- Onset: Slower than aminosteroids (e.g., rocuronium) but comparable to other benzylisoquinoliniums. Tracheal intubation is feasible at 4–5 minutes post-injection but may require higher doses for optimal conditions .

- Duration : Prolonged action aligns with pancuronium, making both suitable for lengthy surgeries. Atracurium and vecuronium offer shorter durations, favoring intermediate procedures .

Pharmacokinetic and Metabolic Profiles

Table 2: Pharmacokinetic Properties of NMBAs

| Compound | Metabolism/Excretion | Protein Binding | Half-Life (min) |

|---|---|---|---|

| This compound | Renal (24–38%) and biliary excretion | ~30% | 75–120 |

| Pancuronium | Renal (70–80%) | 87% | 90–120 |

| Atracurium | Hofmann elimination (pH/temperature) | 82% | 20–30 |

| Cisatracurium | Hofmann elimination | N/A | 20–35 |

| Vecuronium | Hepatic (30–50%) and renal excretion | 60–70% | 50–60 |

Key Findings :

- It is excreted unchanged in urine and bile, which may prolong effects in renal/hepatic impairment .

- Drug Interactions : Volatile anesthetics (e.g., halothane, isoflurane) reduce doxacurium’s ED50 by 30–45%, necessitating dose adjustments .

Cardiovascular and Adverse Effect Profiles

Table 3: Cardiovascular and Histamine-Related Effects

| Compound | Heart Rate Impact | Histamine Release | Clinical Safety in Cardiac Patients |

|---|---|---|---|

| This compound | None | None | Safe; no hemodynamic instability |

| Pancuronium | Tachycardia | None | Risk of increased cardiac workload |

| Atracurium | None | Moderate | May cause hypotension |

| Vecuronium | None | None | Safe |

| Succinylcholine | Bradycardia | None | Contraindicated in cardiac disease |

Key Findings :

Clinical Implications and Anesthetic Synergy

- Long Surgeries : Doxacurium’s prolonged duration suits procedures exceeding 2 hours, such as cardiac or abdominal surgeries, where pancuronium was historically used but with cardiovascular risks .

- Reversal : Neostigmine effectively reverses doxacurium-induced blockade, though spontaneous recovery is slower than with intermediate-acting agents .

Q & A

Basic Research Questions

Q. What key pharmacological properties distinguish doxacurium chloride from other long-acting nondepolarizing neuromuscular blockers?

this compound is a benzylisoquinolinium-derived agent with a structure analogous to atracurium but exhibits a prolonged duration of action similar to d-tubocurarine and pancuronium . Unlike most long-acting nondepolarizing relaxants, it lacks significant cardiovascular side effects, such as histamine release or vagolytic activity, making it suitable for hemodynamically sensitive patients . Its potency is 2–3 times greater than pancuronium, with an ED50 of 24 μg/kg under balanced anesthesia (nitrous oxide and fentanyl) .

Advanced Research Questions

Q. How do volatile anesthetics modulate the dose-response relationship of this compound?

Volatile anesthetics enhance neuromuscular blockade by shifting the dose-response curve leftward. Under enflurane, isoflurane, or halothane anesthesia, the median ED50 decreases by 20–43% compared to balanced anesthesia (e.g., ED50: 6 μg/kg with enflurane vs. 11 μg/kg with fentanyl/nitrous oxide) . This potentiation is attributed to anesthetic-induced depression of postsynaptic acetylcholine receptor sensitivity. Researchers must adjust dosing protocols when combining doxacurium with volatile agents to avoid overdosing .

Q. What methodological frameworks are optimal for determining this compound's effective dose (ED50) in clinical trials?

The cumulative dose-response technique is widely used: incremental doses (5 μg/kg) are administered until 95% twitch suppression is achieved. Log-probit analysis then calculates ED50, accounting for interpatient variability (e.g., ED50 ranges: 6–11 μg/kg depending on anesthetic) . Demographics such as age and ASA status should be standardized (see Table 1 in ), though age-adjusted MAC values were not applied in seminal studies .

Q. Why does this compound exhibit variable recovery indices across studies, and how should this inform trial design?

The 25–75% recovery index (RI) shows high interpatient variability (e.g., 82–97 min post-40 μg/kg dose), comparable to pancuronium . This variability stems from differences in anesthetic protocols and patient physiology. To mitigate confounding, studies should stratify patients by anesthetic type, monitor train-of-four ratios rigorously, and enroll larger cohorts (n > 50) to detect true pharmacodynamic differences .

Q. How does this compound's duration of action compare to pancuronium under balanced anesthesia?

At 1.5× ED50 (36 μg/kg), doxacurium's time to 25% recovery (82–90 min) aligns with pancuronium (75–86 min) . However, its prolonged recovery to 95% twitch height (90–99 min) necessitates extended postoperative monitoring. Comparative studies should standardize anesthetic depth (e.g., 1.25 MAC) and use acceleromyography for precise measurement .

Q. What are the pharmacodynamic implications of administering double the ED50 dose of this compound?

A 2× ED50 dose (e.g., 48 μg/kg under balanced anesthesia) reduces onset time by 20–40% (4–8 min vs. 5–10 min for 1× ED50) but prolongs duration (25% recovery: 90–99 min vs. 82–90 min) . This trade-off between rapid onset and prolonged blockade is critical in time-sensitive surgeries but requires careful reversal planning (e.g., neostigmine timing) .

Q. How should age-related variations in this compound's potency be addressed in dose-finding studies?

While adult studies show consistent ED50 values across anesthetic types, pediatric data are limited. In children, dose-response curves may differ due to immature neuromuscular junctions, necessitating age-stratified cohorts and adjusted dosing (e.g., 30–40 μg/kg in pediatric trials vs. 24 μg/kg in adults) . Researchers should avoid extrapolating adult ED50 values to pediatric populations without validation .

Properties

Key on ui mechanism of action |

Doxacurium chloride binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission (non-depolarizing). This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine. |

|---|---|

CAS No. |

106819-53-8 |

Molecular Formula |

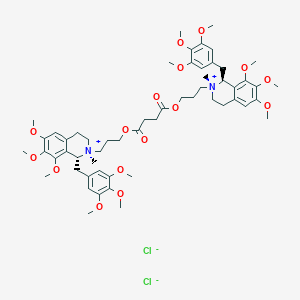

C56H78ClN2O16+ |

Molecular Weight |

1070.7 g/mol |

IUPAC Name |

bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;chloride |

InChI |

InChI=1S/C56H78N2O16.ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;/h29-34,39-40H,15-28H2,1-14H3;1H/q+2;/p-1 |

InChI Key |

NLMCNXZYBWXUTN-UHFFFAOYSA-M |

SMILES |

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |

Isomeric SMILES |

C[N@+]1(CCC2=CC(=C(C(=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N@+]4(CCC5=CC(=C(C(=C5[C@@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-] |

Key on ui other cas no. |

106819-53-8 |

physical_description |

Solid |

solubility |

9.02e-05 g/L |

Synonyms |

2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride BW A938U BW-A 938U BW-A-938U BW-A938U doxacurium doxacurium chloride Nuromax |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.